![molecular formula C12H15NO2 B13547633 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused benzene ring and an azepine ring, making it a valuable scaffold in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid typically involves multistep reactions. One common method includes the acylation of aniline derivatives followed by cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride yields 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the azepine ring .
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce costs. These methods involve the recyclization of small or medium carbo- or heterocycles and multicomponent heterocyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted azepines, which can be further utilized in drug synthesis .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Exhibiting diverse biological activities.
Thiazepines: Used in medicinal chemistry for their unique pharmacological profiles.
Uniqueness: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid stands out due to its specific structural features, which allow for versatile modifications and applications in drug development. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
Clave InChI |
USQCJHPAJSGLJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2NC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


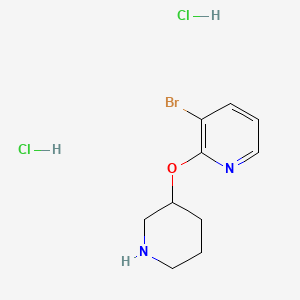
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
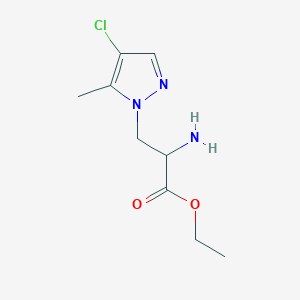
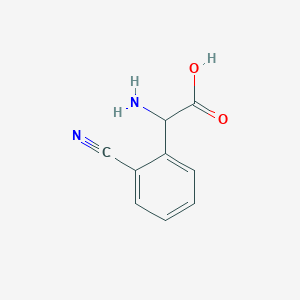
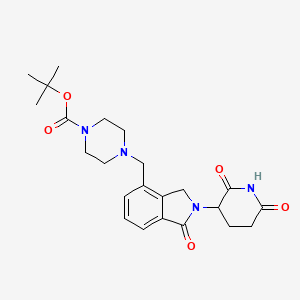
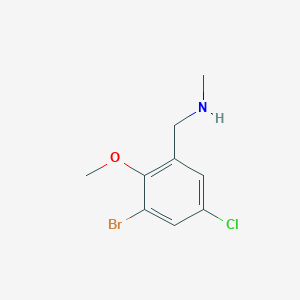
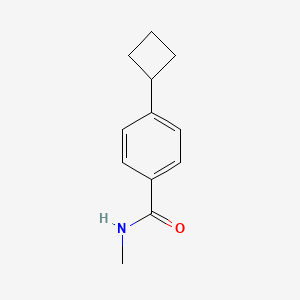
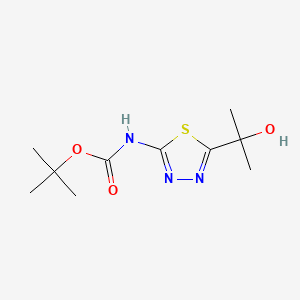
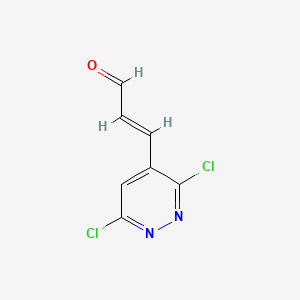
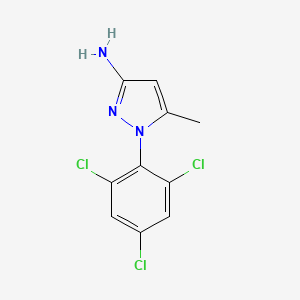
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)

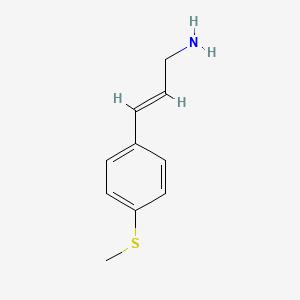
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)
